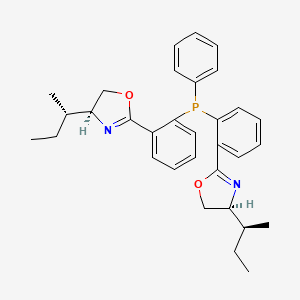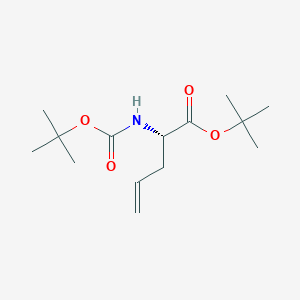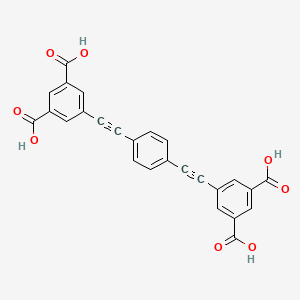
5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalic acid
Overview
Description
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalic acid: is a complex organic compound characterized by its unique structure, which includes two isophthalic acid groups connected by a 1,4-phenylenebis(ethyne-2,1-diyl) linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalic acid typically involves the coupling of isophthalic acid derivatives with a 1,4-phenylenebis(ethyne-2,1-diyl) linker. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of the ethyne linkages under mild conditions .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques would be essential to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The ethyne groups can be oxidized to form diketones or other oxidized derivatives.
Reduction: The ethyne linkages can be reduced to form alkanes or alkenes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalic acid has several scientific research applications, including:
Mechanism of Action
The mechanism by which 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. The carboxylate groups of the isophthalic acid moieties can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). These frameworks can exhibit unique properties, such as high surface area and porosity, which are useful in various applications .
Comparison with Similar Compounds
5,5’-(1,4-Phenylenebis(methyleneoxy)diisophthalic acid): Similar structure but with methyleneoxy linkages instead of ethyne, leading to different chemical properties and applications.
3,3’-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid: Similar structure but with a 1,3-phenylene linker, affecting the spatial arrangement and reactivity.
Uniqueness: 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalic acid is unique due to its ethyne linkages, which provide rigidity and conjugation, enhancing its ability to form stable and robust frameworks. This makes it particularly valuable in the synthesis of materials with high thermal stability and mechanical strength .
Properties
IUPAC Name |
5-[2-[4-[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14O8/c27-23(28)19-9-17(10-20(13-19)24(29)30)7-5-15-1-2-16(4-3-15)6-8-18-11-21(25(31)32)14-22(12-18)26(33)34/h1-4,9-14H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIOCIZTHRUNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O)C#CC3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



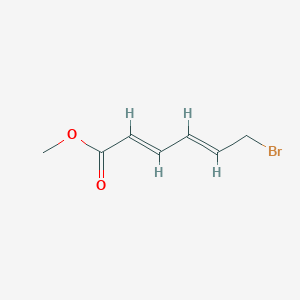
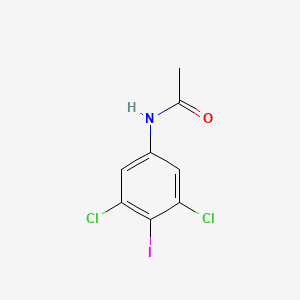
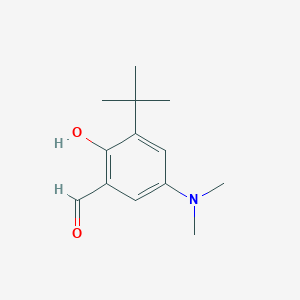
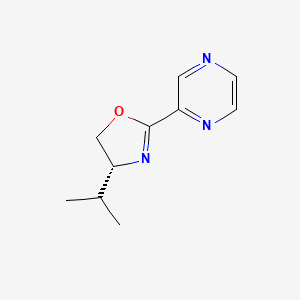
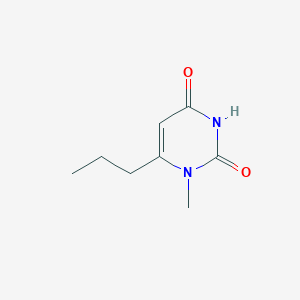
![(8-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B8193585.png)
![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B8193592.png)

![8-(4-Nitrophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8193605.png)
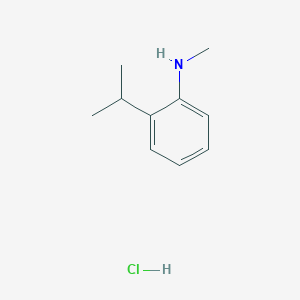
![7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8193608.png)
